![molecular formula C17H15F3N2O5S2 B6522743 2-methyl-N-[3-(trifluoromethyl)phenyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 951901-25-0](/img/structure/B6522743.png)
2-methyl-N-[3-(trifluoromethyl)phenyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
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Overview
Description
2-methyl-N-[3-(trifluoromethyl)phenyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H15F3N2O5S2 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-N-[3-(trifluoromethyl)phenyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is 448.03744842 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-N-[3-(trifluoromethyl)phenyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-[3-(trifluoromethyl)phenyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : VU0640718-1 enables catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This transformation allows for formal anti-Markovnikov alkene hydromethylation, a previously unknown process .
Catalytic Protodeboronation
Fluorinated Synthons
These applications highlight the versatility and potential impact of VU0640718-1 in scientific research. Researchers can explore its properties further to unlock novel discoveries and applications. 🌟
Mechanism of Action
Mode of Action
The mode of action of VU0640718-1 involves the trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound is likely to interact with its targets through a radical approach . .
Biochemical Pathways
The compound might be involved in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations
properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O5S2/c1-11-9-14(22-16(23)7-8-28(22,24)25)5-6-15(11)29(26,27)21-13-4-2-3-12(10-13)17(18,19)20/h2-6,9-10,21H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEWOHCVGBUVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide |
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